
3-(1H-Benzimidazol-1-yl)propan-1-ol
Overview
Description
3-(1H-Benzimidazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound this compound features a benzimidazole ring attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol typically involves the reaction of benzimidazole with a suitable propanol derivative. One common method is the alkylation of benzimidazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Reaction Scheme: [ \text{Benzimidazole} + \text{3-Chloropropanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \Delta} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: 3-(1H-Benzimidazol-1-yl)propanal or 3-(1H-Benzimidazol-1-yl)propanoic acid.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H15N3O
CAS Number : 883544-91-0
IUPAC Name : 3-(1H-benzimidazol-1-yl)propan-1-ol
The compound features a benzimidazole ring that contributes to its unique biological properties. The hydroxyl group at the propanol chain enhances its reactivity, allowing it to participate in various chemical reactions.
Medicinal Chemistry
This compound has been investigated for its potential as:
- Antimicrobial Agent : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial targets effectively .
- Anticancer Activity : Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer progression, making it a candidate for cancer therapy . For instance, dual inhibitors targeting CK2 and PIM-1 have demonstrated promising results in inducing apoptosis in cancer cells .
The compound has been studied for its potential effects on:
- Cell Proliferation : Its ability to inhibit cell growth in certain cancer cell lines has been documented, showcasing its potential as a therapeutic agent .
- Mechanisms of Action : Investigations into the mechanisms by which this compound exerts its effects include studies on autophagy induction and intracellular signaling pathways .
Industrial Applications
In addition to its medicinal uses, this compound serves as:
- Building Block in Organic Synthesis : The compound is utilized as a precursor for synthesizing more complex molecules, including other benzimidazole derivatives. Its functional groups allow for various chemical modifications, facilitating the development of novel compounds with enhanced properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, the benzimidazole moiety is known to interact with various biological targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The propanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-1-yl)ethanol
- 4-(1H-Benzimidazol-1-yl)butan-1-ol
- 3-(1H-Imidazol-1-yl)propan-1-ol
Uniqueness
3-(1H-Benzimidazol-1-yl)propan-1-ol is unique due to the presence of both the benzimidazole ring and the propanol group. This combination imparts specific chemical and biological properties that are not found in similar compounds. For example, the propanol group can enhance the compound’s solubility and facilitate its use in various applications, while the benzimidazole ring provides a versatile scaffold for further functionalization.
Biological Activity
3-(1H-Benzimidazol-1-yl)propan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound, with the CAS number 53953-47-2, belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The mechanism of action of this compound involves several biochemical pathways:
- Target Interactions : This compound is believed to interact with various biological receptors and enzymes through hydrogen bonding and dipole interactions, similar to other benzimidazole derivatives.
- Biochemical Pathways : It has been shown to exhibit significant activity against bacterial and fungal pathogens, which may be attributed to its ability to inhibit key metabolic enzymes involved in cellular processes .
Antimicrobial Activity
Research indicates that this compound exhibits considerable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens:
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported that derivatives of benzimidazole, including this compound, showed cytotoxic effects on various cancer cell lines:
The structural modifications in benzimidazole derivatives can enhance their anticancer activity by improving bioavailability and target specificity.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
- Mechanistic Insights : Research on the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,8,13H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSVJQHGDUXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510740 | |
Record name | 3-(1H-Benzimidazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53953-47-2 | |
Record name | 3-(1H-Benzimidazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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